![molecular formula C12H22O2S2 B14513835 2-[Bis(methylsulfanyl)methylidene]nonanoic acid CAS No. 62869-95-8](/img/structure/B14513835.png)
2-[Bis(methylsulfanyl)methylidene]nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylsulfanyl)methylidene]nonanoic acid is a chemical compound with the molecular formula C12H22O2S2 It is characterized by the presence of two methylsulfanyl groups attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]nonanoic acid typically involves the reaction of nonanoic acid derivatives with methylsulfanyl reagents. One common method involves the use of a Grignard reagent, where a nonanoic acid chloride is reacted with a methylsulfanyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]nonanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]nonanoic acid involves its interaction with specific molecular targets. The methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
2-[Bis(methylsulfanyl)methylidene]nonanoic acid can be compared with other similar compounds, such as:
2-[Bis(methylsulfanyl)methylidene]octanoic acid: Similar structure but with a shorter carbon chain.
2-[Bis(methylsulfanyl)methylidene]decanoic acid: Similar structure but with a longer carbon chain.
2-[Bis(methylsulfanyl)methylidene]dodecanoic acid: Similar structure but with an even longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of two methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62869-95-8 |
|---|---|
Molecular Formula |
C12H22O2S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]nonanoic acid |
InChI |
InChI=1S/C12H22O2S2/c1-4-5-6-7-8-9-10(11(13)14)12(15-2)16-3/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
VLMWZWOUNLJEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C(SC)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



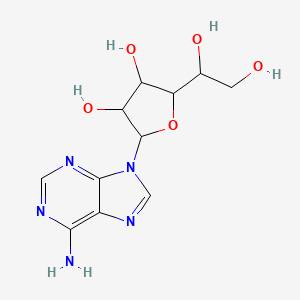
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
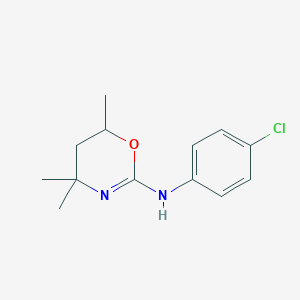
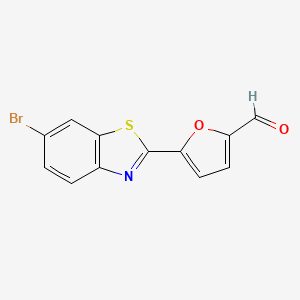
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
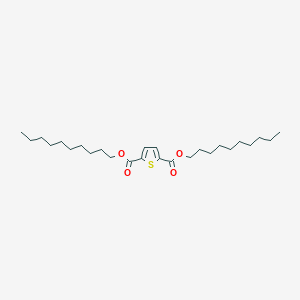
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)


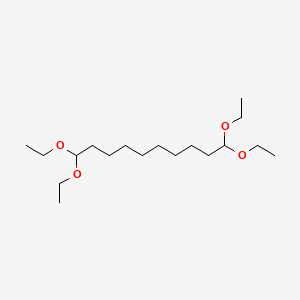
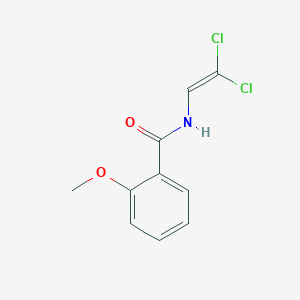
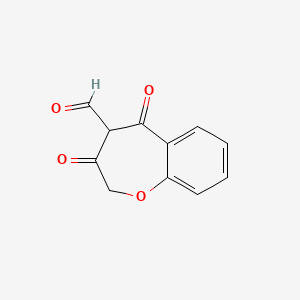
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
